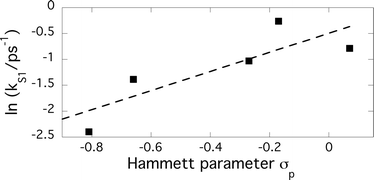Ultrafast light-induced response of photoactive yellow protein chromophore analogues†
Photochemical & Photobiological Sciences Pub Date: 2007-04-18 DOI: 10.1039/B700927E
Abstract
The


Recommended Literature
- [1] Honeycomb scaffolds capable of achieving barrier membrane-free guided bone regeneration
- [2] Anodic chronopotentiometry of nitrite ions at oxidised platinum electrodes in molten equimolar NaNO3–KNO2
- [3] Crystal structure and magnetic properties of a new three-dimensional coordination polymer constructed from (4,4) layers based on dimeric iron(ii) subunits
- [4] Graphene oxide–ZnO nanocomposite modified electrode for the detection of phenol
- [5] Identifying and tracing potential energy surfaces of electronic excitations with specific character via their transition origins: application to oxirane
- [6] Front cover
- [7] Additions and Corrections
- [8] Development of a Ba–CoCe catalyst for the efficient and stable decomposition of ammonia†
- [9] Back cover
- [10] High-precision analysis of Sr/Ca and Mg/Ca ratios in corals by laser ablationinductively coupled plasma optical emission spectrometry









